molecular formula C13H16N2O2 B4872121 N-(2-phenylethyl)-N'-(prop-2-en-1-yl)ethanediamide

N-(2-phenylethyl)-N'-(prop-2-en-1-yl)ethanediamide

Cat. No.: B4872121
M. Wt: 232.28 g/mol
InChI Key: PLLIJYRPSUDSLX-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-N’-(prop-2-en-1-yl)ethanediamide is an organic compound that belongs to the class of ethanediamides These compounds are characterized by the presence of two amide groups attached to an ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)-N’-(prop-2-en-1-yl)ethanediamide typically involves the reaction of 2-phenylethylamine with prop-2-en-1-ylamine in the presence of an appropriate catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-phenylethylamine+prop-2-en-1-ylamineN-(2-phenylethyl)-N’-(prop-2-en-1-yl)ethanediamide\text{2-phenylethylamine} + \text{prop-2-en-1-ylamine} \rightarrow \text{N-(2-phenylethyl)-N'-(prop-2-en-1-yl)ethanediamide} 2-phenylethylamine+prop-2-en-1-ylamine→N-(2-phenylethyl)-N’-(prop-2-en-1-yl)ethanediamide

Industrial Production Methods

In industrial settings, the production of N-(2-phenylethyl)-N’-(prop-2-en-1-yl)ethanediamide may involve large-scale reactors and continuous flow processes. The use of high-efficiency catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)-N’-(prop-2-en-1-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenylethyl and prop-2-en-1-yl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and substitution reagents (e.g., halogens). The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or a precursor for biologically active compounds.

    Medicine: The compound could be explored for its potential therapeutic properties.

    Industry: It may find applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-N’-(prop-2-en-1-yl)ethanediamide involves its interaction with specific molecular targets and pathways. The phenylethyl and prop-2-en-1-yl groups may play a role in binding to target molecules, influencing their activity and function. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-phenylethyl)-N’-(prop-2-en-1-yl)ethanediamide include other ethanediamides with different substituents, such as:

  • N-(2-phenylethyl)-N’-(methyl)ethanediamide
  • N-(2-phenylethyl)-N’-(ethyl)ethanediamide
  • N-(2-phenylethyl)-N’-(butyl)ethanediamide

Uniqueness

The uniqueness of N-(2-phenylethyl)-N’-(prop-2-en-1-yl)ethanediamide lies in its specific substituents, which confer distinct chemical properties and potential applications. The presence of the phenylethyl and prop-2-en-1-yl groups may enhance its reactivity and interaction with target molecules, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(2-phenylethyl)-N'-prop-2-enyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-2-9-14-12(16)13(17)15-10-8-11-6-4-3-5-7-11/h2-7H,1,8-10H2,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLLIJYRPSUDSLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=O)NCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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